molecular formula C12H8ClN3O B12755382 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- CAS No. 89659-90-5

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)-

Katalognummer: B12755382
CAS-Nummer: 89659-90-5
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: AIOSRSXBGGIJJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring, and a chlorine atom at the 6th position. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2-chloronicotinic acid under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with DNA or RNA, leading to the disruption of nucleic acid functions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Benzimidazol-2-one: Lacks the chlorine and pyridine substituents, resulting in different chemical and biological properties.

    1,3-Dihydro-2H-benzimidazol-2-one: Similar core structure but without the chlorine and pyridine groups.

    6-Chloro-1H-benzimidazole: Contains the chlorine substituent but lacks the pyridine ring.

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is unique due to the presence of both the chlorine atom and the pyridine ring, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Eigenschaften

CAS-Nummer

89659-90-5

Molekularformel

C12H8ClN3O

Molekulargewicht

245.66 g/mol

IUPAC-Name

5-chloro-3-pyridin-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H8ClN3O/c13-8-4-5-9-10(7-8)16(12(17)15-9)11-3-1-2-6-14-11/h1-7H,(H,15,17)

InChI-Schlüssel

AIOSRSXBGGIJJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)N2C3=C(C=CC(=C3)Cl)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.